molecular formula C19H15ClN6O B2849757 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-03-1

4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2849757
CAS No.: 890938-03-1
M. Wt: 378.82
InChI Key: GOVNXDAXAOQRSO-UHFFFAOYSA-N
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Description

4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fitting pattern in the CDK2 pocket, which is characterized by a lower binding free energy . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can have downstream effects on cellular proliferation and survival, particularly in cancer cells where CDK2 is often overexpressed .

Result of Action

The compound has demonstrated significant cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH of the environment, which can in turn impact its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the compound’s stability. Understanding these environmental influences is crucial for optimizing drug formulation and administration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain enzymes. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-12-2-8-15(9-3-12)26-18-16(10-23-26)17(21-11-22-18)24-25-19(27)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVNXDAXAOQRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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